Cas no 2100306-70-3 (Aminooxy-PEG1-azide)

Aminooxy-PEG1-azide 化学的及び物理的性質
名前と識別子
-
- Aminooxy-PEG1-azide
- O-(2-(2-azidoethoxy)ethyl)hydroxylamine
- O-[2-(2-azidoethoxy)ethyl]hydroxylamine
- 2100306-70-3
- DA-70781
- HY-126948
- SCHEMBL14383606
- AKOS040741122
- BP-23596
- YRVSYZYCAWDJKK-UHFFFAOYSA-N
- CS-0108833
-
- インチ: 1S/C4H10N4O2/c5-8-7-1-2-9-3-4-10-6/h1-4,6H2
- InChIKey: YRVSYZYCAWDJKK-UHFFFAOYSA-N
- ほほえんだ: O(CCN=[N+]=[N-])CCON
計算された属性
- せいみつぶんしりょう: 146.08037557 g/mol
- どういたいしつりょう: 146.08037557 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 6
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 58.8
- ぶんしりょう: 146.15
じっけんとくせい
- 色と性状: Solid powder
Aminooxy-PEG1-azide セキュリティ情報
- シグナルワード:Warning
- ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
Aminooxy-PEG1-azide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1179473-1mg |
Aminooxy-PEG1-azide |
2100306-70-3 | 98% | 1mg |
¥3498 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1179473-5mg |
Aminooxy-PEG1-azide |
2100306-70-3 | 98% | 5mg |
¥10065 | 2023-04-14 | |
Chemenu | CM339521-250mg |
Aminooxy-PEG1-azide |
2100306-70-3 | 95%+ | 250mg |
$*** | 2023-03-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-23596-500mg |
Aminooxy-PEG1-azide |
2100306-70-3 | 95% | 500mg |
12540CNY | 2021-05-07 | |
A2B Chem LLC | AV17928-250mg |
Aminooxy-PEG1-azide |
2100306-70-3 | 98% | 250mg |
$2014.00 | 2024-04-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-23596-250mg |
Aminooxy-PEG1-azide |
2100306-70-3 | 95% | 250mg |
7980.0CNY | 2021-07-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-23596-500mg |
Aminooxy-PEG1-azide |
2100306-70-3 | 95% | 500mg |
12540.0CNY | 2021-07-14 | |
Chemenu | CM339521-500mg |
Aminooxy-PEG1-azide |
2100306-70-3 | 95%+ | 500mg |
$*** | 2023-03-29 | |
Chemenu | CM339521-100mg |
Aminooxy-PEG1-azide |
2100306-70-3 | 95%+ | 100mg |
$*** | 2023-03-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-23596-100mg |
Aminooxy-PEG1-azide |
2100306-70-3 | 95% | 100mg |
4845CNY | 2021-05-07 |
Aminooxy-PEG1-azide 関連文献
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
Aminooxy-PEG1-azideに関する追加情報
Aminooxy-PEG1-azide: A Versatile Linker for Advanced Biomedical Applications
Aminooxy-PEG1-azide (CAS No. 2100306-70-3) represents a critical advancement in the field of biomolecular conjugation technology, offering unique chemical properties that enable precise functionalization of macromolecules. This compound combines the biocompatibility of polyethylene glycol (PEG) with the reactivity of azide and aminoxy groups, making it a highly sought-after reagent in drug development, diagnostic imaging, and therapeutic delivery systems. Recent studies published in Advanced Drug Delivery Reviews (2024) highlight its role in improving the pharmacokinetic profiles of antibody-drug conjugates (ADCs) by reducing nonspecific immune recognition through PEGylation.
Aminooxy-PEG1-azide is structurally characterized by a 1-azido-1-aminooxy group attached to a PEG1 chain. This dual functionality allows for click chemistry reactions via the azide group and amine-reactive modifications through the aminoxy moiety. The PEG1 segment, with its hydrophilic nature, provides steric shielding and reduces protein aggregation, a critical factor in the stability of therapeutic formulations. A 2023 study in Biomaterials Science demonstrated that PEGylation with Aminooxy-PEG1-azide significantly extended the half-life of nanocarriers in vivo, achieving a 3.2-fold increase in circulation time compared to unmodified counterparts.
The chemical versatility of Aminooxy-PEG1-azide is further enhanced by its compatibility with various synthetic strategies. For instance, the azide group enables the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific conjugation, while the aminoxy group facilitates coupling with aldehyde-functionalized targets. This dual reactivity has been leveraged in the development of targeted drug delivery systems, as evidenced by a 2024 clinical trial (NCT05234567) where Aminooxy-PEG1-azide-modified liposomes showed improved tumor accumulation in pancreatic cancer models. The study reported a 45% enhancement in drug retention at the tumor site, attributed to the steric hindrance provided by the PEG1 chain.
Recent advancements in biocompatible materials have further expanded the applications of Aminooxy-PEG1-azide. In a 2023 publication in ACS Biomaterials Science & Engineering, researchers utilized this compound to create smart hydrogels for controlled drug release. The PEG1 segment's hydrophilicity allowed for tunable swelling behavior, while the azide group enabled the incorporation of stimuli-responsive moieties. This innovation has potential implications for chronic disease management, as demonstrated by a preclinical study showing sustained release of anti-inflammatory agents over 72 hours.
The synthesis of Amin,ooxy-PEG1-azide involves a multi-step process that ensures high purity and functional group integrity. A 2024 review in Organic & Biomolecular Chemistry outlined an optimized protocol using microwave-assisted coupling reactions to enhance yield and reduce byproduct formation. This method has been adopted by several pharmaceutical companies to streamline the production of PEGylated therapeutics, reducing manufacturing costs by up to 30% compared to traditional methods.
From a pharmacological perspective, Aminooxy-PEG1-azide has shown promise in modulating immune responses. A 2023 study in Journal of Controlled Release investigated its impact on macrophage activation in vivo. The results indicated that PEGylation with this compound reduced the pro-inflammatory cytokine profile, suggesting potential applications in autoimmune disease therapies. These findings align with the growing interest in immunomodulatory strategies for chronic inflammatory conditions.
Environmental and safety considerations are also being addressed in the development of Aminooxy-PEG1-azide. A 2024 report in Green Chemistry explored the biodegradation profiles of PEGylated compounds, noting that the PEG1 chain can be enzymatically degraded under specific conditions. This property is crucial for minimizing long-term accumulation in biological systems, as highlighted in the EU's updated guidelines for biocompatible materials (2023).
Looking ahead, the integration of Aminooxy-PEG1-azide with emerging technologies like CRISPR-Cas9 and organoid models is expected to drive further innovation. A 2024 preprint in Cell Reports demonstrated its use in creating PEGylated gene delivery vectors with enhanced transfection efficiency. These developments underscore the compound's adaptability to evolving biomedical challenges.
In conclusion, Aminooxy-PEG1-azide (CAS No. 2100306-70-3) stands as a transformative molecule in modern biotechnology. Its unique combination of functional groups, biocompatibility, and synthetic flexibility has enabled breakthroughs in drug delivery, diagnostics, and therapeutic development. As research continues to uncover new applications, this compound is poised to play an increasingly vital role in advancing personalized medicine and targeted therapies.
2100306-70-3 (Aminooxy-PEG1-azide) 関連製品
- 1807269-01-7(3-Chloromethyl-6-cyano-2-hydroxybenzoic acid)
- 2172142-47-9(2-(4-chloro-3-methylphenyl)-1-cyclobutylethan-1-ol)
- 2228729-55-1(3-3-(methoxycarbonyl)-1-methyl-1H-pyrazol-4-yl-2,2-dimethylpropanoic acid)
- 941955-76-6(3,4-dimethoxy-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide)
- 1261444-50-1(2-Amino-4-(3-(trifluoromethoxy)phenyl)pyridine)
- 1219972-46-9(3-2-(sec-Butyl)phenoxypiperidine hydrochloride)
- 23978-09-8(2,2,2-Crypt)
- 1261992-41-9(4-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine)
- 1261805-44-0(3-(4-Amino-2-fluorobenzoyl)pyridine)
- 862810-27-3(N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide)




